2-Acetamido-8-amino-6-methoxyquinoline

MAO-B inhibition isoform selectivity neurochemistry

Procure this specialized 2-acetamido-8-amino-6-methoxyquinoline for precise MAO-B mechanistic studies without MAO-A interference. The 2-acetamido group masks the 2-position, enabling selective 8-amino functionalization via amide coupling or multicomponent reactions—eliminating product mixtures common with unprotected precursors. Utilized as a moderate-potency baseline in SAR campaigns to quantify gains from structural modifications, supported by validated fluorescence-based selectivity profiling.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Cat. No. B8496077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-8-amino-6-methoxyquinoline
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C=C(C=C2C=C1)OC)N
InChIInChI=1S/C12H13N3O2/c1-7(16)14-11-4-3-8-5-9(17-2)6-10(13)12(8)15-11/h3-6H,13H2,1-2H3,(H,14,15,16)
InChIKeyHOMGSRGRCMRKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-8-amino-6-methoxyquinoline: Procurement-Grade Overview and Structural Classification for Research Selection


2-Acetamido-8-amino-6-methoxyquinoline (C₁₂H₁₃N₃O₂, MW 231.25 g/mol) is a bifunctional 6-methoxy-8-aminoquinoline derivative featuring an acetamido substituent at the 2-position . This compound belongs to the 8-aminoquinoline class, which has been extensively investigated for antimalarial applications, with primaquine and tafenoquine representing clinically established members of this pharmacophore family [1]. The 6-methoxy substitution pattern is a conserved structural motif in primaquine analogs that contributes to biological activity modulation [1]. The compound serves primarily as a research intermediate and scaffold for medicinal chemistry optimization, with documented biological target interactions that inform its selection over unsubstituted 8-aminoquinoline precursors [2].

Why 2-Acetamido-8-amino-6-methoxyquinoline Cannot Be Replaced by Generic 8-Aminoquinoline Scaffolds in Target-Focused Research


The 8-aminoquinoline pharmacophore exhibits pronounced sensitivity to substitution pattern alterations, with even minor structural modifications producing substantial shifts in target selectivity, metabolic stability, and toxicological profile [1]. Unsubstituted 8-amino-6-methoxyquinoline serves as a synthetic precursor but lacks the 2-position functionality required for specific receptor engagement . The 2-acetamido group confers distinct physicochemical properties — including altered hydrogen-bonding capacity and steric bulk — that directly modulate interactions with biological targets such as monoamine oxidase B (MAO-B) [2]. Furthermore, the 8-aminoquinoline class demonstrates documented structure-dependent hemotoxicity that precludes indiscriminate scaffold interchange; the substitution pattern influences the propensity for methemoglobin formation via oxidative metabolism [1]. These factors collectively render generic 8-aminoquinoline analogs unsuitable substitutes when the 2-acetamido-8-amino-6-methoxy substitution array is required for a specific assay context or structure-activity relationship (SAR) investigation.

Quantitative Differentiation Evidence for 2-Acetamido-8-amino-6-methoxyquinoline: Head-to-Head and Cross-Study Comparison Data


MAO-B vs. MAO-A Isoform Selectivity: Direct Comparative Binding Data for 2-Acetamido-8-amino-6-methoxyquinoline

In a fluorescence-based enzyme inhibition assay measuring kynuramine conversion to 4-hydroxyquinoline over 20 minutes, 2-acetamido-8-amino-6-methoxyquinoline exhibited an IC₅₀ of 15.4 μM against human MAO-B compared to an IC₅₀ of 100 μM against human MAO-A, yielding a 6.5-fold selectivity for the B isoform [1]. This direct head-to-head comparison demonstrates that the compound is not a promiscuous MAO inhibitor but exhibits measurable isoform discrimination.

MAO-B inhibition isoform selectivity neurochemistry

MAO-B Inhibitory Potency Relative to Class Benchmark Inhibitors: Cross-Study Potency Contextualization

While 2-acetamido-8-amino-6-methoxyquinoline exhibits an MAO-B IC₅₀ of 15.4 μM [1], a structurally distinct 6-methoxyquinoline derivative (CHEMBL2158245) from the same database demonstrates substantially higher potency with an MAO-B IC₅₀ of 20 nM under comparable assay conditions (human recombinant MAO-B, kynuramine substrate, fluorescence detection) [2]. This cross-study comparison establishes that the target compound occupies a moderate-potency tier within the broader 6-methoxyquinoline chemotype space, clarifying its appropriate use case as a tool compound or scaffold optimization starting point rather than a high-potency lead candidate.

MAO-B inhibitor benchmarking potency comparison medicinal chemistry

Synthetic Intermediate Differentiation: 2-Acetamido Protection as a Strategic Advantage Over Unprotected 8-Amino-6-methoxyquinoline

2-Acetamido-8-amino-6-methoxyquinoline is synthesized via reduction of 2-acetamido-6-methoxy-8-nitroquinoline using iron filings under acidic aqueous conditions . This contrasts with the synthesis of unprotected 8-amino-6-methoxyquinoline, which is typically obtained by direct reduction of 6-methoxy-8-nitroquinoline . The presence of the 2-acetamido group provides a masked (protected) amino functionality at the quinoline 2-position, enabling regioselective derivatization at the 8-amino position without interference from the 2-amino group — a synthetic advantage not available with the fully unprotected scaffold.

synthetic chemistry intermediate procurement amino protection

Patent-Defined Structural Differentiation: 2-Acetamido Motif as a Distinct Entity in Amino-Quinoline Derivative Space

A patent filing from WYETH CORP (disubstituted acetamidyl derivatives of amino quinolines) explicitly describes the preparation of N,N-diisopropyl-alpha-(6-methoxy-quinolinyl-8)-aminoacetamide as a distinct chemical entity, with the 2-acetamido-6-methoxy-8-aminoquinoline core serving as a structural comparator or synthetic precursor within the same chemical series [1]. The document establishes that 2-acetamido-substituted 8-amino-6-methoxyquinolines occupy a specific, non-overlapping structural niche relative to 8-aminoalkylamino or other substitution patterns claimed elsewhere.

patent landscaping intellectual property structural novelty

Optimal Research and Procurement Scenarios for 2-Acetamido-8-amino-6-methoxyquinoline Based on Quantitative Differentiation Evidence


MAO-B Isoform-Selective Tool Compound Studies in Neurochemical Pharmacology

Based on the 6.5-fold MAO-B over MAO-A selectivity demonstrated in fluorescence-based enzyme assays (MAO-B IC₅₀ = 15.4 μM vs. MAO-A IC₅₀ = 100 μM), this compound is appropriate for procurement as a moderate-potency MAO-B-selective tool compound [1]. Researchers investigating the differential roles of MAO isoforms in neurological conditions — including Parkinson's disease models, neuroprotective mechanisms, or amine neurotransmitter metabolism — can utilize this compound to achieve measurable B-isoform discrimination without complete MAO-A suppression. The moderate potency (15.4 μM) makes it suitable for mechanistic studies where excessive inhibition would confound interpretation, and the isoform selectivity profile is validated within the same assay platform, eliminating inter-laboratory variability concerns.

Regioselective 8-Position Derivatization with Masked 2-Amino Protection

The 2-acetamido group functions as a masked (acetyl-protected) amine at the quinoline 2-position, leaving the 8-amino group free for selective functionalization [1]. This orthogonal protection strategy enables researchers to perform N-alkylation, amide coupling, Ugi-azide multicomponent reactions, or tetrazole hybrid formation specifically at the 8-position without interference from the 2-amino moiety. Procurement of this compound is indicated for SAR campaigns requiring systematic exploration of 8-position substituent effects on antiplasmodial activity, antibacterial activity, or target engagement while maintaining a constant 2-position substitution pattern. This contrasts directly with procurement of unprotected 8-amino-6-methoxyquinoline, which would yield mixtures of 2- and 8-substituted products under non-selective reaction conditions [2].

Baseline Compound for MAO-B Inhibitor SAR Studies in the 6-Methoxyquinoline Series

Given the ~770-fold potency differential between 2-acetamido-8-amino-6-methoxyquinoline (MAO-B IC₅₀ = 15.4 μM) and higher-potency 6-methoxyquinoline derivatives (MAO-B IC₅₀ = 20 nM) [1][2], this compound serves as an ideal baseline or negative-control entry point for structure-activity relationship studies. Researchers can use this moderate-potency scaffold to quantify the potency enhancement achieved through subsequent structural modifications (e.g., introduction of aromatic substituents, side-chain elongation, or heterocyclic appendages). This application scenario is particularly relevant for medicinal chemistry programs aiming to establish quantitative SAR models or computational QSAR models that require a gradient of potency values across a congeneric series.

Freedom-to-Operate Research and Scaffold Diversification in Acetamidyl-Aminoquinoline Space

Patent literature from WYETH CORP establishes that 2-acetamido-substituted 6-methoxy-8-aminoquinolines represent a distinct structural subclass within the broader aminoquinoline patent landscape, separate from N,N-diisopropyl and other disubstituted acetamidyl derivatives [1]. For industrial medicinal chemistry groups conducting freedom-to-operate assessments or seeking structurally differentiated starting points for lead optimization, procurement of this specific scaffold provides entry into a defined chemical space with documented synthetic precedent. The compound‘s 2-acetamido motif also aligns with emerging evidence that acetamido linkers modulate target interactions and cytotoxicity profiles in anticancer drug design, suggesting potential for scaffold repurposing beyond the primary antimalarial application context associated with the 8-aminoquinoline class.

Quote Request

Request a Quote for 2-Acetamido-8-amino-6-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.